Cas no 852439-45-3 (N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide)

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide structure
852439-45-3 structure
Product name:N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide
CAS No:852439-45-3
MF:C19H18FNO5S
Molecular Weight:391.413327693939
CID:6410945
PubChem ID:43954801

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide 化学的及び物理的性質

名前と識別子

    • N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide
    • Benzamide, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-N-(2,4-dimethoxyphenyl)-4-fluoro-
    • N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluorobenzamide
    • N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluorobenzamide
    • N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-FLUOROBENZAMIDE
    • AKOS001509930
    • AKOS022048286
    • 852439-45-3
    • F0678-1087
    • N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-fluorobenzamide
    • インチ: 1S/C19H18FNO5S/c1-25-16-7-8-17(18(11-16)26-2)21(15-9-10-27(23,24)12-15)19(22)13-3-5-14(20)6-4-13/h3-11,15H,12H2,1-2H3
    • InChIKey: HBZQHSWUELDEMF-UHFFFAOYSA-N
    • SMILES: S1(C=CC(C1)N(C(C1C=CC(=CC=1)F)=O)C1C=CC(=CC=1OC)OC)(=O)=O

計算された属性

  • 精确分子量: 391.08897201g/mol
  • 同位素质量: 391.08897201g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 654
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.3Ų
  • XLogP3: 2.4

じっけんとくせい

  • 密度みつど: 1.379±0.06 g/cm3(Predicted)
  • Boiling Point: 632.9±55.0 °C(Predicted)
  • 酸度系数(pKa): -2.25±0.20(Predicted)

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0678-1087-3mg
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide
852439-45-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0678-1087-1mg
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide
852439-45-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0678-1087-2μmol
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide
852439-45-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0678-1087-2mg
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide
852439-45-3 90%+
2mg
$59.0 2023-05-17

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide 関連文献

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamideに関する追加情報

Professional Introduction to N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide (CAS No. 852439-45-3)

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 852439-45-3, represents a pinnacle of molecular design, integrating multiple functional groups to potentially exhibit a wide range of biological activities. The structural framework of this molecule is a testament to the ingenuity of modern synthetic chemistry, combining aromatic rings, heterocyclic systems, and fluorinated moieties to create a versatile pharmacophore.

The central core of the molecule consists of a thiophene ring system, which is a well-documented scaffold in medicinal chemistry due to its prevalence in natural products and its ability to interact with biological targets. Specifically, the 1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl moiety introduces a unique set of electronic and steric properties that can modulate the compound's reactivity and binding affinity. This moiety is particularly interesting because it incorporates both oxygen and sulfur atoms in close proximity, which can facilitate hydrogen bonding interactions with biological receptors.

The presence of the 4-fluorobenzamide group further enhances the compound's potential as a bioactive molecule. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to influence metabolic stability, binding affinity, and electronic properties of the molecule. In this context, the fluorine atom in the benzamide group likely contributes to the compound's lipophilicity and its interaction with specific amino acid residues in target proteins.

The two aromatic rings, namely the 2,4-dimethoxyphenyl group and the benzamide moiety, provide additional opportunities for molecular recognition. The methoxy groups on the phenyl ring introduce electron-donating effects, which can enhance the compound's affinity for certain binding sites. Moreover, the combination of these functional groups creates a molecule that is both structurally complex and functionally diverse.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. The thiophene-based scaffold has been particularly scrutinized for its potential in treating various diseases, including cancer and inflammatory disorders. The compound N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide aligns with this trend by leveraging the known bioactivity of thiophene derivatives while introducing novel modifications that could enhance its pharmacological profile.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. Key steps likely include cyclization reactions to form the thiophene ring system, followed by functional group transformations such as fluorination and amide bond formation. Each step must be meticulously controlled to avoid unwanted side products and to maintain the integrity of the desired structure.

Evaluation of this compound's biological activity has been a focal point for researchers investigating its potential therapeutic applications. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors implicated in disease pathways. For instance, analogs with similar structures have shown promise in inhibiting kinases and other enzymes overexpressed in cancer cells. While further research is needed to fully elucidate its mechanism of action, these initial findings are encouraging.

The incorporation of fluorine into the benzamide group is particularly noteworthy because it can significantly alter the pharmacokinetic properties of the molecule. Fluorinated compounds often exhibit improved metabolic stability and longer half-lives in vivo, which can enhance their therapeutic efficacy. Additionally, fluorine atoms can participate in weak hydrogen bonding interactions with biological targets, further modulating binding affinity.

The methoxy groups on the phenyl ring also play a crucial role in determining the compound's overall properties. These groups not only influence electronic distribution but also contribute to solubility and bioavailability. By carefully tuning the substitution pattern on this ring system, chemists can fine-tune the compound's interaction with biological targets while maintaining favorable pharmacokinetic profiles.

In conclusion, N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide(CAS No. 852439-45-3) is a structurally complex and functionally versatile molecule with significant potential in pharmaceutical applications. Its unique combination of heterocyclic systems and functional groups makes it an attractive candidate for further investigation into treating various diseases. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies,this compound stands as a prime example of how molecular design can drive advancements in drug discovery。

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